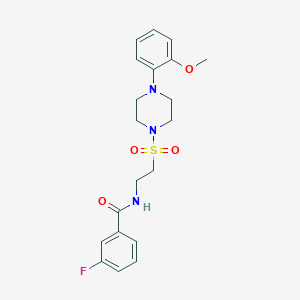

3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” has a molecular formula of C20H24FN3O4S and a molecular weight of 421.49. It is a derivative of piperazine, a class of organic compounds that show a wide range of biological and pharmaceutical activity .

Molecular Structure Analysis

The molecular structure of this compound was analyzed using various radioanalytical methods, including radio-Thin Layer Chromatography (TLC), High Pressure Liquid Chromatography (HPLC), and Mass Spectrometry (MS) . In LC- (ESI)-MS analysis, the labelled product was identified with an m/z ratio of 435 ([M + H +]) .Chemical Reactions Analysis

The compound was produced by a simplified method of Le Bars et al. The heating method had no significant effect on the composition of labelled by-products . The crude reaction mixture consisted of the compound and 2–4 radioactive by-products eluting after the product fraction .科学的研究の応用

Radiolabeling and Imaging

The compound has been used in the field of nuclear medicine for radiolabeling, particularly with fluorine-18 (18F). This application is crucial for positron emission tomography (PET) imaging, which is a powerful tool in medical diagnostics. For instance, derivatives of this compound have been studied for their potential as serotonin receptor 5-HT_1A ligands . The ability to visualize and quantify biological processes at the molecular level is invaluable for both research and clinical practice.

Anticancer Research

Derivatives of this compound have been explored for their anticancer properties . Novel derivatives have been synthesized and evaluated for cytotoxicity against tumor cell lines, showing potent antitumor activity. This application is significant as it contributes to the development of new chemotherapeutic agents that can target cancer cells more effectively.

Pharmaceutical Compositions

The compound has been included in pharmaceutical compositions . New stable pharmaceutical compositions containing derivatives of this compound have been developed, which are free from complexing solubilizing agents . This highlights its potential use in formulating drugs with improved stability and efficacy.

Chemical Synthesis

In the realm of organic synthesis , this compound serves as a precursor or intermediate for the synthesis of various chemical entities. Its structural features make it suitable for further chemical modifications, which can lead to the creation of new compounds with desired properties .

Analytical Chemistry

In analytical chemistry , the compound can be used as a reference material for method development and validation. Its well-defined structure allows for the establishment of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are essential for the quality control of pharmaceuticals .

Neurological Studies

Given its potential interaction with serotonin receptors, this compound may be used in neurological studies to explore brain function and disorders related to neurotransmitter imbalances. This can lead to a better understanding of diseases like depression and anxiety .

Biological Potential of Indole Derivatives

The compound’s structure is related to indole derivatives, which have shown a wide range of biological activities. Studies have indicated anti-inflammatory and analgesic activities among these derivatives, which could be explored further using this compound as a starting point .

Material Science

Lastly, in material science , the compound could be used in the development of new materials with specific optical or electronic properties due to its fluorinated aromatic structure. This could have applications in creating advanced materials for electronics or photonics.

作用機序

Target of Action

It’s known that compounds with a similar structure, such as para-methoxyphenylpiperazine (meopp), have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .

Mode of Action

The compound’s mode of action is likely related to its interaction with its targets. For instance, MeOPP, a compound with a similar structure, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

For example, indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A group of 2-{alkyl}-1h-benzo[d]imidazoles and their 5 substituted derivatives (methoxy and chloro), synthesized previously, were found to exhibit an acceptable pharmacokinetic profile .

Result of Action

For example, changes in the levels of endogenous antioxidant enzymes (GST, GPx, GR and GSH) were observed in association with AlCl3 administration and were restored upon treatment with a similar compound .

将来の方向性

The future directions for this compound and similar piperazine derivatives could involve further exploration of their synthesis methods and potential biological activities . Additionally, more comprehensive studies on their physical and chemical properties, safety and hazards, and mechanisms of action could provide valuable insights.

特性

IUPAC Name |

3-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-8-3-2-7-18(19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-5-4-6-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZYHLKLJQDNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)

![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)